molecular formula C19H17N5O3S B2639566 4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894984-98-6

4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No. B2639566
CAS RN: 894984-98-6
M. Wt: 395.44
InChI Key: CKVNLOQDGLOVCM-UHFFFAOYSA-N
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Description

“4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl

Scientific Research Applications

a. c-Met Inhibition: Structures containing heterocyclic nuclei similar to our compound have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. For instance, the clinical candidate Savolitinib (Structure A in Figure 2) contains substructures similar to our compound . c-Met inhibition is relevant in cancer therapy, making this an exciting area of research.

b. GABA A Modulation: Our compound and related heterocyclic nuclei have demonstrated GABA A allosteric modulating activity (Structure B in Figure 2) . GABA A receptors play a crucial role in the central nervous system, and modulating their activity can have therapeutic implications.

Polymer Applications

These heterocycles have found their way into polymer science:

a. Solar Cells: Researchers have incorporated 1,2,3-triazole-fused pyrazines and pyridazines into polymers for use in solar cells (Structure C in Figure 2). These materials contribute to enhancing solar energy conversion efficiency .

a. Antitumor Activity: Some derivatives of this compound have demonstrated antitumor activities. For example, compound 6d exhibited better antitumor activity against A549 cells than the positive agent cisplatin .

!Figure 2

Figure 2: Structures of relevant compounds. Read the full article here

properties

IUPAC Name

4-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-13-20-21-19-12-11-18(22-24(13)19)14-3-5-15(6-4-14)23-28(25,26)17-9-7-16(27-2)8-10-17/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVNLOQDGLOVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

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